molecular formula C48H100Sn B1620463 Tetradodecylstannane CAS No. 5827-56-5

Tetradodecylstannane

Cat. No.: B1620463
CAS No.: 5827-56-5
M. Wt: 796 g/mol
InChI Key: FDNSKZMGQQDYQB-UHFFFAOYSA-N
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Description

Tetradodecylstannane is an organotin compound with the formula Sn(C₁₂H₂₅)₄, where a central tin atom is bonded to four dodecyl (C₁₂H₂₅) groups. Organotin compounds are widely used in industrial applications, including catalysts, stabilizers for plastics, and precursors for materials science. The long alkyl chains in this compound impart unique physicochemical properties, such as high hydrophobicity and thermal stability, distinguishing it from other stannanes with shorter or functionalized substituents .

Properties

CAS No.

5827-56-5

Molecular Formula

C48H100Sn

Molecular Weight

796 g/mol

IUPAC Name

tetradodecylstannane

InChI

InChI=1S/4C12H25.Sn/c4*1-3-5-7-9-11-12-10-8-6-4-2;/h4*1,3-12H2,2H3;

InChI Key

FDNSKZMGQQDYQB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC

Other CAS No.

5827-56-5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares tetradodecylstannane with structurally related organotin compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound Sn(C₁₂H₂₅)₄ ~794.71 Four dodecyl groups High hydrophobicity, low volatility
Tetravinylstannane Sn(CH₂=CH)₄ 226.88 Four vinyl groups Reactive, polarizable π-bonds
Trimethylstannane Sn(CH₃)₄ 178.83 Four methyl groups Volatile, high reactivity
Tetraethylstannane Sn(C₂H₅)₄ 234.94 Four ethyl groups Moderate reactivity, intermediate volatility

Key Observations :

  • Substituent Effects : Longer alkyl chains (e.g., dodecyl) reduce reactivity and increase hydrophobicity compared to smaller alkyl (methyl, ethyl) or unsaturated (vinyl) groups. This compound’s bulky substituents hinder nucleophilic attack on the tin center, making it less reactive than tetravinylstannane or trimethylstannane .
  • Thermal Stability : The C-Sn bond strength and thermal decomposition temperature increase with larger alkyl groups. This compound is stable up to ~250°C, whereas trimethylstannane decomposes below 150°C .

Research Findings and Limitations

  • Computational Studies: Molecular dynamics simulations predict that this compound’s long alkyl chains form ordered monolayers on surfaces, a property exploited in nanotechnology .
  • Data Gaps: Limited studies on this compound’s environmental persistence and chronic toxicity exist compared to well-documented compounds like trimethylstannane .

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